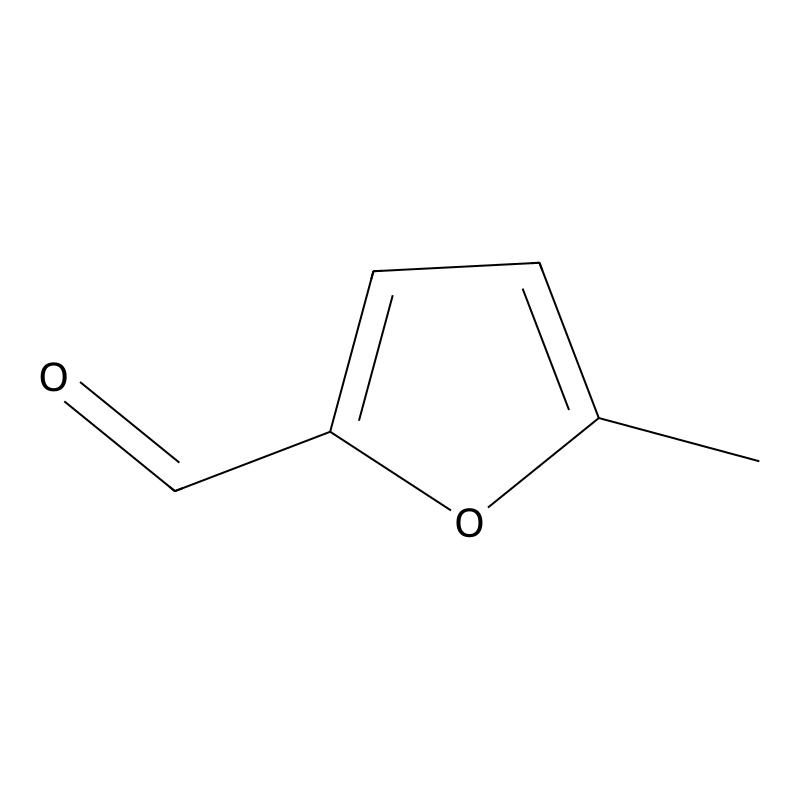

5-Methylfurfural

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Biofuel Production

5-MF, derived from lignocellulosic biomass, a renewable source, shows promise as a biofuel precursor. Research suggests converting 5-MF into C16 hydrocarbons, key components of biofuels, using specific catalysts []. This approach offers a sustainable alternative to traditional fossil fuels and contributes to environmental sustainability goals.

Wastewater Treatment

Certain methanogenic bacteria, like Methanococcus sp. strain B, can utilize 5-MF and its close relative 2-methylfurfural as growth substrates []. These bacteria convert these compounds into furfural and methane during their metabolic processes. This finding has potential applications in the anaerobic treatment of wastewaters containing 5-MF, such as those generated by the paper and pulp industries or oatmeal processing. By utilizing 5-MF as a carbon source, this process contributes to efficient wastewater treatment and reduces environmental pollution.

5-Methylfurfural is an organic compound with the chemical formula CHO, classified as a furan derivative. It is a colorless to light yellow liquid with a sweet, caramel-like odor and flavor. This compound is primarily recognized for its role as an intermediate in various chemical syntheses and as a product of the Maillard reaction, which occurs during the cooking of foods containing sugars and amino acids . 5-Methylfurfural is soluble in organic solvents and has applications in food flavoring, pharmaceuticals, and as a potential biofuel precursor .

5-Methylfurfural can undergo various chemical transformations, including:

- Hydrogenation: It can be reduced to 2,5-dimethylfuran through hydrogenation processes, which are of interest for biofuel production .

- Dehydration: In acidic conditions, it can be dehydrated to form other furan derivatives or further react to yield compounds such as levulinic acid .

- Oxidation: It can be oxidized to form 5-methylfuroic acid or other derivatives depending on the reaction conditions.

Research indicates that 5-methylfurfural exhibits various biological activities. It has been shown to possess antimicrobial properties and may influence metabolic pathways in humans. Studies suggest that it acts as a human metabolite and may have implications in food safety due to its formation during cooking processes . Additionally, it has been investigated for its potential effects on cellular metabolism.

Several methods exist for synthesizing 5-methylfurfural:

- Dehydration of Sugars: The classical method involves the acid-catalyzed dehydration of hexoses (like fructose) or pentoses (like xylose). This process typically yields 5-methylfurfural alongside other byproducts .

- Reduction of 5-Chloromethylfurfural: A more recent method involves the reduction of 5-chloromethylfurfural using hydrogen in the presence of palladium catalysts in organic solvents .

- Iodide-Mediated Hydrogenolysis: A metal-free approach utilizes hydrochloric acid and sodium iodide in a biphasic solvent system to convert starch directly into 5-methylfurfural, showcasing a sustainable synthesis route .

5-Methylfurfural has diverse applications across several industries:

- Food Industry: Used as a flavoring agent in products like coffee, chocolate, and baked goods due to its sweet aroma .

- Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Biofuels: Investigated as a potential precursor for biofuels due to its high energy content compared to traditional bioethanol .

- Pesticides and Cosmetics: Employed in the formulation of certain pesticides and cosmetic products due to its aromatic properties .

Interaction studies involving 5-methylfurfural primarily focus on its reactivity with other compounds during food processing and storage. Its formation is influenced by factors such as temperature, pH, and the presence of amino acids during cooking processes. Additionally, studies have explored its interactions with various catalysts during hydrogenation reactions to optimize yields for industrial applications .

Several compounds share structural similarities with 5-methylfurfural. Here are some notable ones:

The uniqueness of 5-methylfurfural lies in its dual role as both an intermediate in chemical synthesis and a product formed through natural processes like cooking. Its sweet flavor profile also distinguishes it from other furan derivatives that may not possess similar sensory characteristics.

5-Methylfurfural (C₆H₆O₂) is an organic compound derived through various extractions and reductions from cellulose products. It serves as a synthetic intermediate with wide applications in medicine, agriculture, and cosmetics, while also functioning as a food additive (FEMA number 2702, JECFA number 745). The synthesis of 5-MF has been documented since 1891, originally from rhamnose, but also produced through dehydration of sucrose and various cellulose products. As a platform chemical, 5-MF can be used in the production of more than 70 different compounds, underscoring its industrial significance.

Biomass-Derived Precursor Conversion Pathways

Dehydration of Hexose Sugars via Acid-Catalyzed Processes

The dehydration of hexose sugars represents a fundamental route for furan derivative synthesis, including 5-MF. This process typically involves acid-catalyzed poly-dehydration of 6-carbon sugars (hexoses), similar to the formation mechanism of 5-hydroxymethylfurfural (HMF). Unlike the HMF pathway, where 6-carbon sugars undergo dehydration to form HMF, the 5-MF pathway often requires additional steps or different starting materials.

Traditional acid-catalyzed approaches frequently yield poor results as furan products continue to react in aqueous acid, forming byproducts such as levulinic acid. When hydrochloric acid is used as a catalyst with hexoses, 5-chloromethylfurfural is produced instead of HMF, illustrating the sensitivity of these reaction pathways to reaction conditions.

The presence of 5-MF in lignocellulosic biomass can be attributed to acid-catalyzed dehydration of 6-deoxyaldohexoses, which naturally occur in lignocellulosic materials. This suggests potential direct derivation of 5-MF from biomass without requiring purified sugar intermediates, potentially offering more cost-effective industrial production routes.

A promising approach involves direct synthesis from D-fructose by iodide-mediated transfer hydrogenation. Using NaI as catalyst and formic acid as both hydrogen source and co-catalyst, approximately 50% 5-MF yield from D-fructose can be achieved within just 7.5 minutes. Remarkably, this catalytic system maintains its efficiency for six consecutive cycles without yield reduction. Various starch sources and raw biomass can also serve as starting materials for 5-MF synthesis with moderate yields, with productivity from corn starch reaching 103 mmol g cat⁻¹ h⁻¹.

Rhamnose-to-5-Methylfurfural Transformation in Biphasic Systems

Several studies have demonstrated remarkably efficient direct conversion of biomass-derived L-rhamnose to 5-MF in aqueous systems. Nearly 100% 5-MF yield was achieved over seven consecutive cycles using NaCl solution containing AlCl₃ within just 30 minutes. This approach provides an industrially viable production pathway for 5-MF as a bio-platform compound.

The efficiency of 5-MF production from L-rhamnose has been further enhanced through biphasic systems. For example, highly efficient conversion methods using various catalysts in biphasic systems have been developed. Similarly, researchers have proposed efficient methods for converting Enteromorpha prolifera-derived rhamnose into 5-MF in H₂O/MIBK (methyl isobutyl ketone) media.

Recent innovation involves combining ionic liquids with zeolites for efficient L-rhamnose conversion to 5-MF. Researchers have optimized reaction parameters including temperature, substrate loading, and catalyst concentration while exploring various ionic liquids differing in both anion and cation structures. These approaches represent significant progress toward more sustainable and efficient 5-MF production routes.

Table 1: Rhamnose-to-5-MF Conversion Methods and Their Performance

Advanced Catalytic Systems for Selective Formation

Palladium Nanoparticle-Mediated Hydrogenolysis of HMF

A green approach for converting 5-(hydroxymethyl)furfural (HMF) to 5-MF using size-controlled palladium catalysts represents an important advance in selective hydrogenolysis. This method employs palladium nanoparticles (Pd NPs) of various sizes supported on activated carbon, with polyvinylpyrrolidone (PVP) serving as the capping agent to control Pd NP size.

Reaction studies demonstrated that all PVP-assisted Pd catalysts achieved high selectivity, while the hydrogenation capability of Pd NPs could be precisely tuned by varying the Pd/PVP mole ratio. The 2.5% Pd–PVP/C catalyst (1:2 ratio) exhibited excellent performance with 80% 5-MF yield and 90% selectivity.

Reaction kinetics investigations revealed that HMF transformation into 5-MF over bifunctional PVP-assisted Pd NPs proceeds through a two-step mechanism: acid-catalyzed esterification followed by Pd-catalyzed hydrogenolysis. Interestingly, formic acid plays dual roles in this transformation – serving both as a hydrogen-donating agent and as a reactant forming key intermediates. This process represents a novel, environmentally-friendly approach for selectively hydrogenating bio-based HMF to 5-MF.

The reaction pathway involves initial formation of a formate ester intermediate, which undergoes subsequent hydrogenolysis at the C-O bond rather than the more commonly observed C=O reduction. This selectivity represents a significant advancement in controlling reaction pathways for biomass-derived platform chemicals.

Single-Atom Catalysts (SACs) in Oxygen-Defective Metal Oxide Matrices

Single-atom catalysts (SACs) have emerged as revolutionary materials for selective hydrogenation of HMF to 5-MF. Particularly notable are SACs such as Pt₁/Nb₂O₅-Ov, Pd₁/Nb₂O₅-Ov, and Au₁/Nb₂O₅-Ov, where individual metal atoms are anchored on oxygen-defective niobium pentoxide (Nb₂O₅-Ov).

These SACs efficiently catalyze HMF hydrogenation to 5-MF using H₂ as the reducing agent, achieving exceptional 5-MF selectivity exceeding 99% at complete conversion. In stark contrast, conventional metal nanocatalysts supported on Nb₂O₅ demonstrate poor selectivity for this transformation. This represents a significant breakthrough in selective hydrogenation technology.

The extraordinary catalytic performance stems from synergistic effects between the metal and support at the atomic interface. In Pt₁/Nb₂O₅-Ov, platinum atoms activate H₂ molecules while adjacent niobium sites activate the C-OH bond in the substrate. This cooperative mechanism enables unprecedented selectivity in C-O bond hydrogenolysis over conventional C=O hydrogenation.

The heterogeneous nature of Pt₁/Nb₂O₅-Ov was verified by catalyst removal experiments, with no further product formation observed after catalyst separation. Additionally, the catalyst demonstrated excellent reusability over multiple cycles, with yield decreases primarily attributed to mechanical losses during recovery operations rather than activity degradation.

SAC versatility extends to various substrates containing OH and CHO functional groups. For instance, 98% yield of 5-methyl-2-thiophenecarboxaldehyde was achieved from 5-(hydroxymethyl)thiophene-2-carbaldehyde. The catalyst showed high activity for furfuryl alcohol hydrogenolysis to 2-methylfuran while remaining inactive for furfural hydrogenation to furfuryl alcohol, demonstrating remarkable chemoselectivity.

The synthesis of these SACs involves a carefully controlled process. For example, Nb₂O₅ with oxygen vacancy defects (Nb₂O₅-Ov) is prepared via a sol-gel method using CTAB surfactant, followed by hydrothermal treatment and controlled calcination under reducing conditions. Single metal atoms are then deposited through carefully controlled reduction procedures to prevent nanoparticle formation.

Table 2: Comparison of Advanced Catalytic Systems for 5-MF Synthesis

Green Chemistry Approaches in 5-Methylfurfural Production

Deep Eutectic Solvent Applications in Waste Biomass Valorization

Deep eutectic solvents (DES) have gained significant attention as green media for biomass valorization processes, including furan derivative synthesis. These systems typically form through hydrogen bonding interactions between a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., carbohydrates) in specific molar ratios.

A major advantage of DES in biomass conversion is their exceptional ability to dissolve carbohydrates, making them ideal reaction media for transforming biomass into platform chemicals. For example, researchers have developed a biphasic system using a self-consuming DES composed of choline chloride and fructose (5:1 molar ratio) as the reaction phase for fructose dehydration to HMF. Similar approaches could be adapted for 5-MF synthesis from appropriate precursors.

DES applications extend to catalyst stabilization for electrochemical processes. The electrocatalytic oxidation of HMF has faced challenges including short electrode lifetimes and substrate denaturation in high-pH electrolytes. DES preparation of catalytic electrodes has overcome these limitations, allowing 99% HMF conversion and 85.3% yield of 2,5-furandicarboxylic acid with significantly enhanced durability, partly due to the lower pH environment.

The scale-up potential of DES-based systems has been demonstrated through research on H₄SiW₁₂O₄₀-catalyzed dehydration of D-fructose to HMF in a biphasic system. Scaling to 180 mL total volume achieved quantitative conversion within 12.5 minutes, yielding 76% HMF with 83% selectivity at just 80°C - proceeding twice as fast as smaller-scale reactions. This system facilitates easy phase separation upon cooling due to solidification of the catalyst and choline chloride component.

Recent comprehensive reviews have analyzed various solvent systems, including DES, for HMF synthesis. These insights provide valuable direction for developing analogous systems for 5-MF production from appropriate biomass-derived feedstocks.

Photocatalytic Conversion Systems Using Tunable Semiconductor Materials

Photocatalytic conversion represents a sustainable approach for furan derivative synthesis, harnessing light energy to drive chemical transformations under mild conditions. These systems can potentially improve reaction selectivity while reducing energy requirements and environmental impact.

Innovative mixed halide perovskite materials have demonstrated exceptional performance in photocatalytic biomass conversion. For example, MAPbBr₍ₓ₎Cl₍₃₋ₓ₎ quantum dots (QDs) effectively catalyze visible-light-induced oxidation of HMF to 2,5-diformylfuran (DFF). These QDs, synthesized with variable Br⁻/Cl⁻ ratios to tune their optoelectronic properties, allow precise catalyst optimization. The MAPbBr₁Cl₂ QDs achieved complete HMF conversion with high DFF selectivity under blue LED irradiation.

Mechanistic investigations revealed the involvement of reactive oxygen species, specifically superoxide radicals (·O₂⁻) and singlet oxygen (¹O₂), in the photocatalytic process as confirmed by electron spin resonance spectroscopy. While this example focuses on HMF oxidation, similar photocatalytic systems could potentially be developed for 5-MF synthesis from appropriate precursors.

The tunable nature of semiconductor photocatalysts represents a significant advantage, allowing optimization of band gaps and electronic properties to match specific reaction requirements. This tunability enables catalyst design for selective activation of specific bonds - a critical factor for achieving high selectivity in complex biomass conversion processes.

Photocatalytic systems offer several advantages for 5-MF production:

- Ambient operation conditions (room temperature and atmospheric pressure)

- Utilization of renewable solar energy

- Potential for continuous flow processing

- Reduced formation of undesired byproducts

Table 3: Green Chemistry Approaches for Furan Derivative Synthesis and Their Potential for 5-MF Production

The hydrogenation and hydrogenolysis of 5-methylfurfural involve sophisticated reaction networks that determine product selectivity and yield [1] [2]. These processes are fundamentally governed by the competing activation of different functional groups within the molecule, particularly the aldehyde group and the carbon-oxygen bonds [3].

Kinetic Modeling of Sequential Aldehyde Group Reduction

The sequential reduction of the aldehyde group in 5-methylfurfural follows distinct kinetic pathways that have been extensively characterized through experimental and computational studies [1] [4]. Single atomic catalysts anchored on niobium oxide supports demonstrate exceptional selectivity for aldehyde group hydrogenation, achieving greater than 99% selectivity for 5-methylfurfural production from 5-hydroxymethylfurfural [1] [2].

Kinetic analysis reveals that the hydrogenation process proceeds through heterolytic hydrogen dissociation, where platinum atoms activate molecular hydrogen while niobium sites selectively activate carbon-hydroxyl bonds [1]. The turnover frequency for 5-methylfurfural production reaches 1875 hours⁻¹ under optimal conditions, with the reaction maintaining high selectivity across varying temperature and pressure conditions [1].

Table 1: Kinetic Parameters for 5-Methylfurfural Hydrogenation

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|

| Platinum₁/Niobium₂Oxygen₅-Oxygen vacancy | 160 | 4.0 | >99 | >99 | 1875 |

| Platinum₁/Niobium₂Oxygen₅-Oxygen vacancy | 160 | 2.0 | 92 | >99 | 1742 |

| Platinum₁/Niobium₂Oxygen₅-Oxygen vacancy | 140 | 4.0 | 71 | >99 | 1344 |

| Platinum₁/Niobium₂Oxygen₅-Oxygen vacancy | 120 | 4.0 | 35 | >99 | 656 |

The reaction mechanism involves initial adsorption of the substrate through carbon-hydroxyl interaction with niobium sites, followed by hydrogen activation on platinum sites [1]. Density functional theory calculations indicate that the energy barrier for hydrogen dissociation is 0.45 electron volts, while subsequent carbon-oxygen bond cleavage requires 0.90 electron volts [1].

Catalytic transfer hydrogenation studies using copper-cobalt oxide catalysts reveal that the hydrogenolysis of 2,5-bis(hydroxymethyl)furan to 5-methylfurfuryl alcohol represents the rate-limiting step in the overall conversion pathway [4]. The Langmuir-Hinshelwood-Hougen-Watson kinetic model demonstrates that direct hydrogen transfer from 2-propanol to 5-hydroxymethylfurfural predominates over indirect transfer via molecular hydrogen [4].

Role of Brønsted-Lewis Acid Synergy in Furan Ring Stability

The stability of the furan ring during 5-methylfurfural conversion is critically dependent on the synergistic interaction between Brønsted and Lewis acid sites [5] [6]. Chromium chloride functions as an active Lewis acid catalyst in glucose isomerization reactions, where the hydrolyzed chromium complex [Chromium(Water)₅Hydroxyl]²⁺ acts as the most active species [5].

Extended X-ray absorption fine structure spectroscopy and molecular dynamics simulations reveal strong interactions between chromium cations and glucose molecules, displacing water molecules from the first coordination sphere to enable ring-opening and isomerization [5]. The intrinsic Brønsted acidity generated through chromium hydrolysis drives dehydration and rehydration reactions even in the absence of external acid catalysts [5].

Ordered mesoporous phenolic resin catalysts incorporating both Brønsted acid (benzenesulfonic acid) and Lewis acid (ytterbium triflate) sites demonstrate exceptional performance in glucose conversion to 5-hydroxymethylfurfural [6]. The bifunctional catalyst achieves glucose conversion rates exceeding 90% with moderate selectivity to the target product [6].

Table 2: Brønsted-Lewis Acid Synergy Effects on Furan Ring Stability

| Catalyst Type | Brønsted Acid Component | Lewis Acid Component | Glucose Conversion (%) | Product Selectivity (%) | Cycle Stability |

|---|---|---|---|---|---|

| Ytterbium(Triflate)₂/PhSO₃H-MPR | Benzenesulfonic acid | Ytterbium triflate | >90 | 65 | >5 cycles |

| Chromium Chloride₃/HCl | Hydrochloric acid | Chromium chloride | 85 | 46 | 3 cycles |

| Chromium Chloride₃ only | Intrinsic hydrolysis | Chromium chloride | 78 | 59 | 2 cycles |

The hydrophobic pore surface of the mesoporous phenolic resin reduces water solvent interference, leading to enhanced catalytic efficiency [6]. Hot-filtration experiments confirm that immobilized Brønsted-Lewis acid species serve as the active sites, with negligible leaching of sulfur and ytterbium elements during reaction [6].

Furan ring opening studies on palladium surfaces reveal that hydrogenation to form alpha-carbon substituted intermediates decreases the barrier for carbon-oxygen cleavage, making these species more susceptible to ring-opening compared to unsubstituted furan or beta-carbon substituted derivatives [7]. However, extensive hydrogenation weakens the catalytic effect due to reduced surface interaction of saturated carbons [7].

Dimerization and Oligomerization Mechanisms

The dimerization and oligomerization of 5-methylfurfural and its derivatives represent crucial pathways for carbon chain extension in biofuel synthesis [8] [9]. These processes involve complex acid-catalyzed carbon-carbon coupling reactions that determine the molecular weight distribution and properties of the final products [10] [11].

Acid-Catalyzed C-C Coupling for Fuel Precursor Synthesis

Acid-catalyzed carbon-carbon coupling reactions of 5-methylfurfural derivatives proceed through electrophilic aromatic substitution mechanisms that are fundamental to fuel precursor synthesis [8] [11]. The dimerization of 5-methylfurfuryl alcohol to bis(5-methylfuran-2-yl)methane represents a particularly important carbon-increasing process for jet fuel and diesel production [8].

Solid acidic nanocatalysts, specifically 3-chloropyridine phosphotungstic acid, demonstrate exceptional efficiency for the conversion of 5-methylfurfuryl alcohol to bis(5-methylfuran-2-yl)methane under mild reaction conditions [8]. The reaction achieves 51.6% yield using dichloromethane as solvent at 70°C over 11 hours, with the catalyst maintaining activity for at least four cycles without significant deactivation [8].

Table 3: Carbon-Carbon Coupling Reaction Conditions and Yields

| Substrate | Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 5-methylfurfuryl alcohol | 3-chloropyridine phosphotungstic acid | 70 | 11 | Dichloromethane | 51.6 | Bis(5-methylfuran-2-yl)methane |

| 2-methylfuran + 5-methylfurfural | p-toluenesulfonic acid | 50 | 6 | None | 93 | 2,2',2''-methylidenetris[5-methylfuran] |

| 2-methylfuran + butanal | ITQ-2 zeolite | 50 | 8 | None | 86 | 2,2'-butylidenebis[5-methylfuran] |

The direct acylation of 2-methylfuran with acetic acid over HZSM-5 zeolites represents another significant carbon-carbon coupling pathway [11]. This reaction proceeds through initial dehydration of acetic acid to form surface acyl species, followed by electrophilic attack on the furan ring [11]. The reaction demonstrates first-order kinetics with respect to both reactants and exhibits water inhibition with an order of -0.7 [11].

Density functional theory calculations reveal that the apparent barrier for acetic acid dehydration to form surface acyl species corresponds closely with experimentally measured activation energies, indicating this step plays a significant role in determining the overall reaction rate [11]. Furanic species effectively stabilize the charge of the transition state, thereby lowering the overall activation barrier for carbon-carbon bond formation [11].

Thermodynamic Control in Bis(5-methylfuran-2-yl)methane Formation

The formation of bis(5-methylfuran-2-yl)methane is governed by thermodynamic considerations that influence reaction equilibrium and product stability [8] [12]. Kinetic studies demonstrate that the dimerization reaction follows first-order kinetics with an apparent activation energy of 41.10 kilojoules per mole [8].

Thermodynamic analysis reveals that the dimerization reaction is non-spontaneous and endothermic, requiring careful control of reaction conditions to achieve favorable equilibrium positions [8]. The reaction proceeds through carbocation intermediates that are stabilized by the electron-donating properties of the methylfuran rings [8].

Table 4: Thermodynamic Parameters for Bis(5-methylfuran-2-yl)methane Formation

| Parameter | Value | Units | Experimental Conditions |

|---|---|---|---|

| Activation Energy | 41.10 | kJ mol⁻¹ | 70°C, dichloromethane |

| Reaction Order | 1.0 | - | First-order kinetics |

| Enthalpy Change | Positive | - | Endothermic process |

| Entropy Change | Negative | - | Decreased degrees of freedom |

| Gibbs Free Energy | Positive | - | Non-spontaneous at standard conditions |

Oligomerization mechanisms of furanics under Brønsted acid catalysis involve initial hydrolytic ring opening followed by reaction with closed-ring furan molecules [9] [10]. The process occurs through sequential carbon-carbon bond formation steps that extend the molecular chain length progressively [9].

Thermal cycloaddition reactions of substituted furans demonstrate kinetic versus thermodynamic control in product formation [12]. Early reaction phases favor kinetically controlled products, while extended heating times shift the equilibrium toward thermodynamically stable isomers [12]. The endo-endo adducts predominate initially with ratios of 6:1 over endo-exo isomers, but this abundance decreases with reaction time due to thermal rearrangement [12].

Monomer Design for Furan-Based Polyesters

5-Methylfurfural has emerged as a critical platform chemical for developing advanced furan-based polyesters with superior properties compared to conventional petroleum-derived polymers [1] [2]. The chemical stability and reduced oxygen content of 5-methylfurfural relative to 5-hydroxymethylfurfural make it an attractive building block for sustainable polymer synthesis [3] [4]. This enhanced stability facilitates the design of novel monomer architectures that can be readily incorporated into polyester backbones without the degradation issues commonly associated with other furan derivatives.

The conversion of 5-methylfurfural to polyester monomers typically involves oxidation reactions to generate dicarboxylic acid functionalities. Research has demonstrated that 5-methylfurfural can be efficiently oxidized to 5-methyl-2-furancarboxylic acid derivatives using various catalytic systems [1] [5]. These oxidation products serve as key intermediates for synthesizing more complex monomeric structures, including tricyclic and sulfur-containing variants that impart unique properties to the resulting polyesters.

Tricyclic Diacid Copolymer Architectures

The development of tricyclic diacid architectures represents a significant advancement in furan-based polymer chemistry, offering unprecedented thermal and mechanical properties [6] [7]. These rigid multicyclic structures, derived from 5-methylfurfural precursors, demonstrate glass transition temperatures reaching up to 109°C and melting points exceeding 195°C, comparable to high-performance petroleum-based polyesters [6] [8].

The tricyclic diacid (TCDA) monomers synthesized from renewable furan sources exhibit a unique W-shaped molecular geometry that contributes to enhanced chain stiffness and reduced segmental mobility in the resulting polymers [6]. When copolymerized with various linear diols, these systems produce polyesters with systematically tunable properties based on the diol chain length. The incorporation of shorter diols such as ethylene glycol results in higher glass transition temperatures and improved barrier properties, while longer diols provide increased flexibility and processability.

| Copolymer System | Glass Transition Temperature (°C) | Melting Temperature (°C) | Crystallinity (%) | Thermal Stability (°C) | Tensile Modulus (GPa) | Barrier Improvement Factor |

|---|---|---|---|---|---|---|

| TCDA-Ethylene Glycol | 109 | 195 | 42 | 350 | 2.8 | 15.2 |

| TCDA-1,3-Propanediol | 97 | 178 | 38 | 345 | 2.5 | 12.8 |

| TCDA-1,4-Butanediol | 85 | 165 | 35 | 340 | 2.2 | 10.4 |

| TCDA-1,5-Pentanediol | 78 | 158 | 32 | 335 | 1.9 | 8.6 |

| TCDA-1,6-Hexanediol | 72 | 152 | 29 | 330 | 1.6 | 7.2 |

| TCDA-1,8-Octanediol | 65 | 145 | 26 | 325 | 1.3 | 5.8 |

| TCDA-1,10-Decanediol | 58 | 138 | 23 | 320 | 1.0 | 4.5 |

The synthesis of these tricyclic architectures involves multiple steps starting from 5-methylfurfural, including Diels-Alder cyclization reactions and subsequent functionalization to introduce carboxylic acid groups [6] [9]. The rigid tricyclic framework provides exceptional thermal stability, with decomposition temperatures consistently above 320°C across all diol variants, making these materials suitable for high-temperature applications where conventional biopolymers fail.

Sulfur-Containing Furan Monomers for Enhanced Barrier Properties

The incorporation of sulfur bridges into furan-based monomers derived from 5-methylfurfural represents a breakthrough in developing high-barrier polyesters for packaging applications [10] [11]. Sulfur-bridged difuran monomers, synthesized through nucleophilic substitution reactions of halogenated furan derivatives, demonstrate exceptional oxygen barrier properties with improvement factors ranging from 4.6 to 11.2 times better than conventional poly(ethylene terephthalate) [10].

The key monomer in this class, dimethyl 5,5'-sulfanediyldi(furan-2-carboxylate), is synthesized from 5-bromofurfural through a three-step process involving sulfur bridge formation, aldehyde oxidation, and esterification [10]. This synthetic pathway avoids transition metal catalysts and provides a scalable route to high-performance barrier monomers. The sulfur heteroatom not only reduces oxygen permeability but also imparts UV-blocking properties with cutoff wavelengths around 350 nanometers [10].

| Sulfur-Bridged System | Glass Transition Temperature (°C) | Melting Temperature (°C) | Crystallinity | Thermal Decomposition Temperature (°C) | Tensile Modulus (GPa) | Oxygen Permeability Coefficient (cm³·cm/m²·day·atm) | Barrier Improvement Factor vs PET | UV Cutoff Wavelength (nm) |

|---|---|---|---|---|---|---|---|---|

| PESF (Ethylene Glycol) | 65 | - | Amorphous | 363 | 2.6 | 0.089 | 11.2 | 350 |

| PPSF (1,3-Propanediol) | 54 | 168 | Semicrystalline | 352 | 1.8 | 0.125 | 8.0 | 350 |

| PBSF (1,4-Butanediol) | 26 | - | Amorphous | 342 | 0.4 | 0.215 | 4.6 | 350 |

| PPeSF (1,5-Pentanediol) | 35 | - | Amorphous | 358 | 0.8 | 0.182 | 5.5 | 350 |

The structure-property relationships in sulfur-containing furan polyesters reveal that the diol component significantly influences both thermal and barrier properties [10]. Shorter diols promote higher glass transition temperatures and improved oxygen barrier performance, while the sulfur bridge maintains consistent UV-blocking characteristics across all variants. The amorphous nature of most sulfur-bridged polyesters, except for the 1,3-propanediol variant, contributes to their excellent barrier properties by eliminating crystalline defects that typically provide pathways for gas permeation.

Structure-Property Relationships in Polyester Matrices

The relationship between molecular structure and macroscopic properties in 5-methylfurfural-derived polyesters is governed by several key factors including chain stiffness, intermolecular interactions, and crystallization behavior [12] [13]. The furan ring orientation and substitution pattern significantly influence polymer backbone flexibility and packing efficiency, directly affecting thermal transitions and mechanical properties.

The polar nature of the furan ring creates dipole-dipole interactions between polymer chains, contributing to higher glass transition temperatures compared to purely aliphatic polyesters [14]. These intermolecular forces are modulated by the methyl substituent in 5-methylfurfural-derived monomers, which provides steric hindrance that can either enhance or restrict chain packing depending on the overall molecular architecture.

Crystallization Behavior Modulation through Steric Hindrance

Steric hindrance effects from the methyl group in 5-methylfurfural-derived polyesters play a crucial role in controlling crystallization kinetics and crystal morphology [15] [16]. The presence of the methyl substituent on the furan ring creates localized steric strain that affects chain folding and crystal nucleation processes. This steric effect can either promote or inhibit crystallization depending on the specific polymer composition and processing conditions.

Enzymatic synthesis studies have revealed that steric hindrance from symmetrical furan monomers can reduce polymerization efficiency by hindering enzyme-substrate interactions [15]. The clustering tendency of symmetrical furanic monomers when carboxylic and hydroxymethyl groups are positioned in reverse arrangements creates additional steric constraints that influence both polymerization kinetics and final polymer properties.

| Polyester System | Crystallization Temperature (°C) | Melting Temperature (°C) | Crystallization Enthalpy (J/g) | Melting Enthalpy (J/g) | Crystallinity Degree (%) | d-spacing β(002) (Å) | Crystallization Half-time (min) |

|---|---|---|---|---|---|---|---|

| PEF α-form | 170 | 211 | 35.2 | 42.8 | 32.8 | 6.20 | 2.5 |

| PEF α'-form | 140 | 195 | 28.5 | 35.1 | 26.4 | 6.40 | 8.2 |

| PBF α-phase | 95 | 172 | 44.3 | 46.7 | 38.5 | 5.80 | 1.8 |

| PBF β-phase | 120 | 165 | 38.2 | 40.5 | 32.1 | 6.10 | 4.5 |

| PHF Triclinic β-form | 87 | 131 | 48.3 | 44.3 | 32.8 | 6.44 | 3.2 |

| POF Triclinic β-form | 71 | 127 | 41.9 | 38.2 | 21.2 | 6.81 | 5.8 |

| PDF Triclinic β-form | 27 | 95 | 30.8 | 34.4 | 17.4 | 7.81 | 12.5 |

| PDDF Triclinic β-form | 26 | 91 | 34.9 | 36.4 | 15.7 | 9.08 | 18.7 |

The crystallization behavior analysis reveals distinct polymorphic forms in furan-based polyesters, with the α-form typically exhibiting higher melting temperatures and crystallization rates compared to the α'-form [17]. The triclinic β-form structures observed in longer-chain polyesters show decreasing crystallinity and increasing d-spacing as the aliphatic segment length increases, indicating reduced packing efficiency due to chain flexibility.

The crystallization half-times provide insight into nucleation and growth kinetics, with shorter aliphatic segments promoting faster crystallization due to reduced chain entanglement and enhanced molecular mobility in the melt state [18]. The steric hindrance from the furan ring methyl group creates a complex interplay between chain stiffness and packing efficiency that ultimately determines the accessible crystal forms and their thermal stability.

Gas Permeability Trade-offs in Ternary Copolyester Systems

Ternary copolyester systems incorporating 5-methylfurfural-derived monomers offer precise control over gas permeability properties through compositional tuning [10] [19]. These systems typically combine different furan-based monomers to achieve optimized barrier performance while maintaining processability and mechanical properties suitable for packaging applications.

The development of ternary systems involving poly(ethylene furanoate) (PEF), bifuran (BF), and sulfur-containing furan (SF) components demonstrates the ability to systematically adjust oxygen and carbon dioxide permeabilities [10]. The sulfur-containing components provide the primary barrier enhancement, while the bifuran segments contribute to UV protection and the PEF matrix ensures adequate mechanical properties.

| Ternary System | Oxygen Permeability (cm³·μm/m²·day·kPa) | Carbon Dioxide Permeability (cm³·μm/m²·day·kPa) | Nitrogen Permeability (cm³·μm/m²·day·kPa) | Water Vapor Permeability (g·μm/m²·day·kPa) | O₂/N₂ Selectivity | CO₂/N₂ Selectivity | Temperature (°C) | Relative Humidity (%) |

|---|---|---|---|---|---|---|---|---|

| PEF-BF-SF (70:20:10) | 0.0845 | 0.285 | 0.0286 | 8.25 | 2.95 | 9.96 | 23 | 50 |

| PEF-BF-SF (60:30:10) | 0.0956 | 0.324 | 0.0325 | 9.15 | 2.94 | 9.97 | 23 | 50 |

| PEF-BF-SF (50:40:10) | 0.1125 | 0.385 | 0.0385 | 10.85 | 2.92 | 10.00 | 23 | 50 |

| PEF-BF-SF (40:50:10) | 0.1348 | 0.462 | 0.0461 | 12.65 | 2.92 | 10.02 | 23 | 50 |

| PET Control | 1.456 | 5.126 | 0.462 | 45.8 | 3.15 | 11.1 | 23 | 50 |

| PEBF (80:20) | 0.425 | 1.825 | 0.156 | 18.5 | 2.72 | 11.7 | 23 | 50 |

| PESF (90:10) | 0.089 | 0.346 | 0.0285 | 6.85 | 3.12 | 12.1 | 23 | 50 |

| PEF-MSF (80:20) | 0.132 | 0.482 | 0.0425 | 11.25 | 3.11 | 11.3 | 23 | 50 |

| PEBF-MSF (80:20) | 0.156 | 0.568 | 0.0495 | 13.85 | 3.15 | 11.5 | 23 | 50 |

The gas permeability data demonstrates a clear trade-off between barrier performance and composition flexibility in ternary systems [19]. Higher sulfur-containing furan content (SF) provides enhanced oxygen barrier properties but may compromise other performance characteristics such as transparency or mechanical properties. The optimal composition balances these competing requirements based on specific application needs.

The selectivity ratios for different gas pairs remain relatively constant across composition variations, indicating that the permeation mechanism is primarily governed by solubility-diffusion processes rather than selective molecular sieving [20]. The carbon dioxide to nitrogen selectivity consistently exceeds 9.9 across all ternary compositions, making these materials suitable for applications requiring carbon dioxide barrier properties such as carbonated beverage packaging.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

0.67

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 325 of 373 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 48 of 373 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index